N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its potential uses.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying its chemical properties, such as its acidity or basicity and its reactivity with other substances.Scientific Research Applications
Anticancer Activity
- Synthesis and Anticancer Evaluation: Compounds structurally related to N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide have been synthesized and evaluated for their anticancer activity. One study focused on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which displayed promising anticancer activity against various human cancer cell lines including colon, lung, and gastric cancers (Huang et al., 2020). Another study synthesized 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, one of which showed appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Activity
- Synthesis and Evaluation as Antimicrobial Agents: A study synthesized a series of acetamide derivatives, including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, exhibiting significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Crystallography and Molecular Structure Analysis
- Crystal Structures and Molecular Docking Studies: Several studies have detailed the crystal structures of compounds related to N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide. These studies provide insights into the molecular structure, bond angles, and potential interactions within the crystal structures, which are essential for understanding the biological activity and designing new drugs (Subasri et al., 2016), (Subasri et al., 2017).
Pharmacokinetics and Drug Interaction Studies
- Inhibitory Metabolites and Pharmacokinetics: A study on a structurally similar compound, (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487), revealed dose- and time-dependent pharmacokinetics in human subjects after multiple dosing. The study provides valuable information on the biotransformation of the compound and its effect on systemic clearance, which is crucial for drug development and therapeutic application (Tonn et al., 2009).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS) and understanding the precautions needed when handling it.
Future Directions
This involves predicting or proposing future research directions. It could include potential applications of the compound, further reactions it could undergo, or ways to improve its synthesis.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-16-7-5-13(6-8-16)17-11-29-20-19(17)23-12-25(21(20)27)10-18(26)24-15-4-2-3-14(22)9-15/h2-9,11-12H,10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGBHVLWSDVVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide |
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